REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1.[Br:13][C:14]1[CH:19]=[CH:18][C:17](O)=[CH:16][CH:15]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:1][CH:2]2[CH2:3][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:5]2)=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
OC1CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
398 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
202 mg
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (petroleum ether/ethyl acetate 10:1 to 4:1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(OC2CN(C2)C(=O)OC(C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 79.5% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |